

A Comprehensive Toxicological Profile of Isoliquiritigenin

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Compound of Interest

Compound Name: *Isoliquiritigenin*

Cat. No.: *B1672252*

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Abstract: **Isoliquiritigenin** (ISL), a chalcone flavonoid derived from the licorice root (*Glycyrrhiza* species), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As its potential for therapeutic application expands, a thorough understanding of its toxicological profile is imperative for researchers, scientists, and drug development professionals. This technical guide provides an in-depth review of the basic toxicology of **isoliquiritigenin**, covering acute, sub-chronic, genotoxic, and cytotoxic effects. It summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to offer a comprehensive safety assessment.

Acute and Sub-Chronic Systemic Toxicity

Studies in rodent models indicate that **isoliquiritigenin** possesses a low order of acute and sub-chronic toxicity when administered orally.

Acute Toxicity

In acute toxicity studies, single high-dose administrations of ISL did not result in mortality or significant signs of toxicity. An investigation involving **isoliquiritigenin**-loaded zein phosphatidylcholine nanoparticles (ISL@ZLH NPs) found that a single oral dose of 160 mg/kg in Kunming (KM) mice and 110 mg/kg in Sprague-Dawley (SD) rats produced no deaths or abnormal behavioral patterns. Animals were monitored for changes in skin, fur, eyes, mucous membranes, and respiratory, circulatory, and nervous systems without any abnormalities being

detected. Similarly, a study on a nonpolar extract of licorice root, which contains ISL, reported no toxicity or mortality in mice at a single oral dose of 2,000 mg/kg.

Sub-Chronic Toxicity

Sub-chronic toxicity studies, involving repeated dosing over extended periods, further support a favorable safety profile. In a 90-day study, ISL@ZLH NPs administered daily to SD rats at doses of 27.5, 55, and 110 mg/kg did not elicit toxic reactions. Key parameters, including biochemical, hematological, and histopathological markers, remained unchanged compared to control groups. Another study noted that free ISL did not cause significant toxic effects in a subchronic evaluation. A 120-day study using a nonpolar licorice extract in mice at doses up to 1,000 mg/kg also found no significant alterations in blood pressure, hematology, or biochemistry.

Data Summary: In Vivo Toxicity

Table 1: Acute Toxicity of **Isoliquiritigenin**

Species	Strain	Route of Administration	Dose	Observation Period	Key Findings	Reference
Mouse	Kunming (KM)	Oral Gavage	160 mg/kg (single dose)	7 days	No mortality or signs of toxicity observed.	
Rat	Sprague-Dawley (SD)	Oral Gavage	110 mg/kg (single dose)	7 days	No mortality or signs of toxicity observed.	

| Mouse | ICR | Oral | 2,000 mg/kg (single dose) | Not Specified | No mortality or toxic effects from licorice root extract. | |

Table 2: Sub-Chronic Toxicity of **Isoliquiritigenin**

Species	Strain	Route of Administration	Dose Levels (mg/kg/day)	Duration	Key Findings	Reference
Rat	Sprague-Dawley (SD)	Oral Gavage	27.5, 55, 110	90 days	No toxic reactions ; no significant changes in biochemical, hematological, or histopathological parameters.	

| Mouse | ICR | Oral (in chow) | 50, 100, 500, 1,000 | 120 days | No adverse effects on body weight, blood pressure, hematology, or biochemistry from licorice root extract. | |

Experimental Protocols

- Acute Oral Toxicity Study (as per OECD 423 guidelines):
 - Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Kunming mice), typically females, are used. Animals are acclimated for at least five days before dosing.
 - Administration: A single dose of the test substance is administered via oral gavage. A vehicle control group receives the vehicle alone.
 - Dose Selection: A high dose (e.g., 110 mg/kg for rats, 160 mg/kg for mice) is selected based on preliminary range-finding studies.

- Observation: Animals are closely monitored for mortality, clinical signs of toxicity (changes in behavior, appearance, etc.), and body weight changes for up to 14 days.
- Endpoint: The primary endpoint is mortality. A gross necropsy of all animals is performed at the end of the study.
- Sub-Chronic Oral Toxicity Study (as per OECD 408 guidelines):
 - Animal Model: Rodents (e.g., Sprague-Dawley rats) of both sexes are used.
 - Group Allocation: Animals are randomly assigned to a control group and at least three dose groups (low, mid, high).
 - Administration: The test substance is administered daily via oral gavage or mixed in the diet for 90 days.
 - Monitoring: Parameters monitored include clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.
 - Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

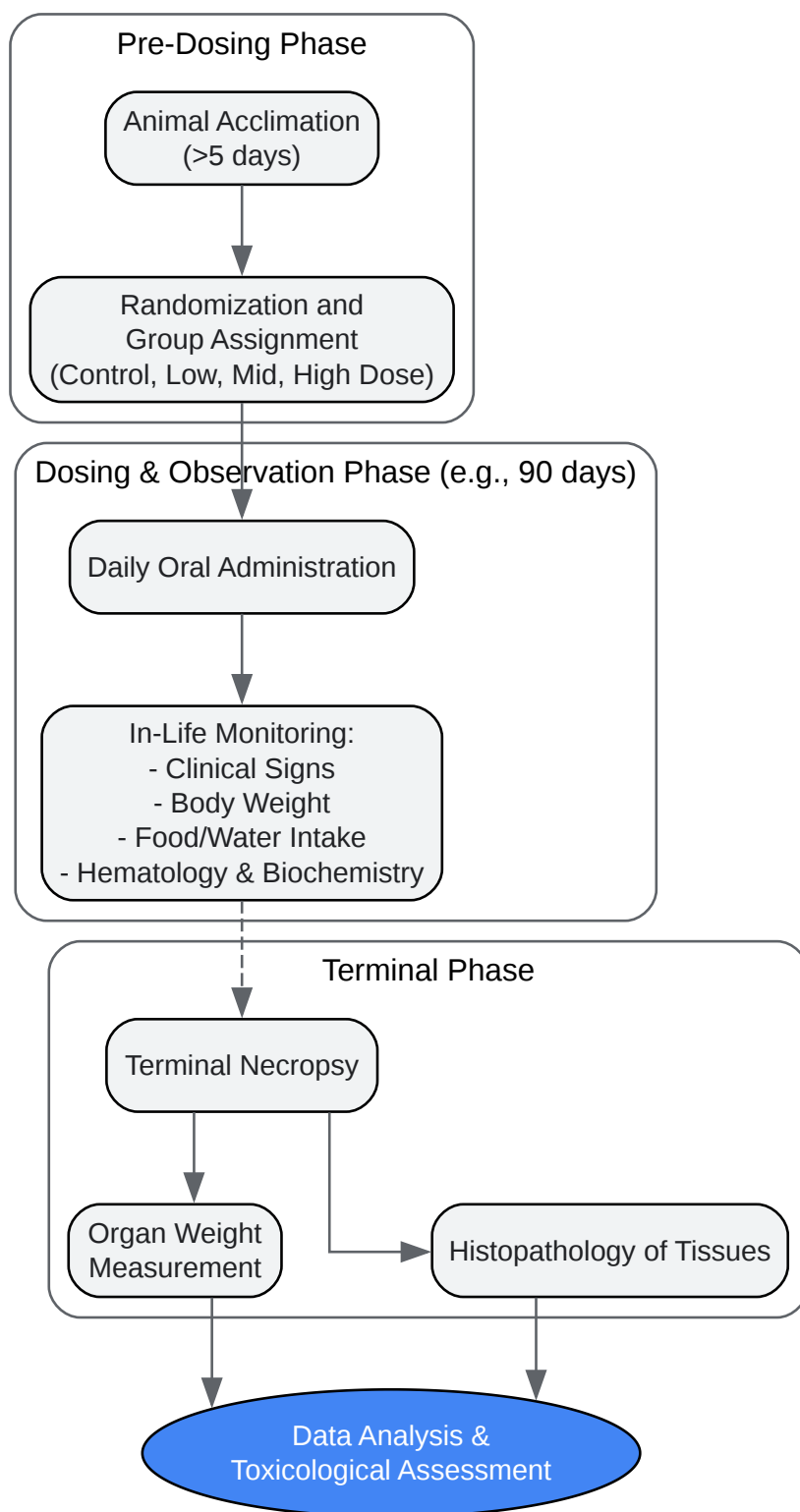


Diagram 1: General Workflow for a Sub-Chronic In Vivo Toxicity Study.

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Caption: General workflow for a sub-chronic in vivo toxicity study.

Genotoxicity

A standard battery of genotoxicity tests is used to assess a compound's potential to cause direct or indirect genetic damage. Studies on **isoliquiritigenin** and related licorice extracts have consistently shown a lack of genotoxic activity.

A comprehensive evaluation of a new licorice variety extract (Wongam) containing ISL was conducted using a standard 3-test battery. The extract was negative in the Ames test at concentrations up to 5000 μ g/plate, negative in an in vitro chromosome aberration test up to 1400 μ g/mL, and negative in an in vivo mouse micronucleus test at doses up to 5000 mg/kg/day. Furthermore, a study investigating ISL in combination with the chemotherapy agent cyclophosphamide found that ISL administered alone at doses of 5, 10, and 20 mg/kg had no genotoxic effect in mice, as measured by micronucleus and comet assays.

Data Summary: Genotoxicity Assays

Table 3: Genotoxicity Profile of **Isoliquiritigenin** and Related Extracts

Assay Type	Test System	Concentration/Dose Range	Metabolic Activation (S9)	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli strains	Up to 5000 μ g/plate	With and Without	Negative	
In Vitro Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	Up to 1400 μ g/mL	With and Without	Negative	
In Vivo Micronucleus	Mouse bone marrow	5, 10, 20 mg/kg (oral)	N/A	Negative	
In Vivo Micronucleus	Mouse bone marrow	Up to 5000 mg/kg/day	N/A	Negative	

| Comet Assay (Single Cell Gel Electrophoresis) | Mouse peripheral white blood cells | 5, 10, 20 mg/kg (oral) | N/A | Negative | |

Experimental Protocols

- Bacterial Reverse Mutation Test (Ames Test, as per OECD 471):
 - Test System: Multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2uvrA) are used to detect different types of point mutations.
 - Method: The tester strains, which are auxotrophic for histidine (*Salmonella*) or tryptophan (*E. coli*), are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
 - Endpoint: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can grow on a minimal medium) is counted. A compound is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies.
- In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473):
 - Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells, are used.
 - Method: Cell cultures are exposed to at least three concentrations of the test compound for a short (3-6 hours) and long (approx. 24 hours) duration. The short-duration exposure is tested with and without S9 mix.
 - Analysis: Cells are arrested in metaphase, harvested, and stained. Metaphase spreads are analyzed microscopically for structural aberrations (e.g., breaks, exchanges) and numerical aberrations (e.g., polyploidy).
- In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474):
 - Test System: Typically conducted in mice.

- Method: Animals are exposed to the test compound (usually via oral gavage or intraperitoneal injection) at three dose levels. A vehicle control and a positive control are included.
- Endpoint: Bone marrow is collected at appropriate time points after treatment. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. An increase in the frequency of MN-PCEs in treated animals indicates that the compound induced chromosomal damage.

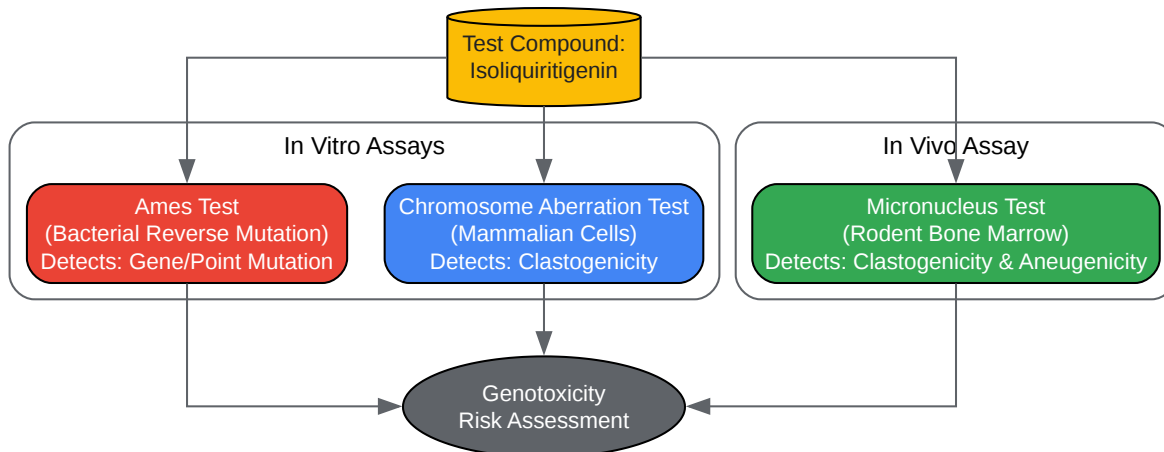


Diagram 2: Standard 3-Battery Test Workflow for Genotoxicity Assessment.

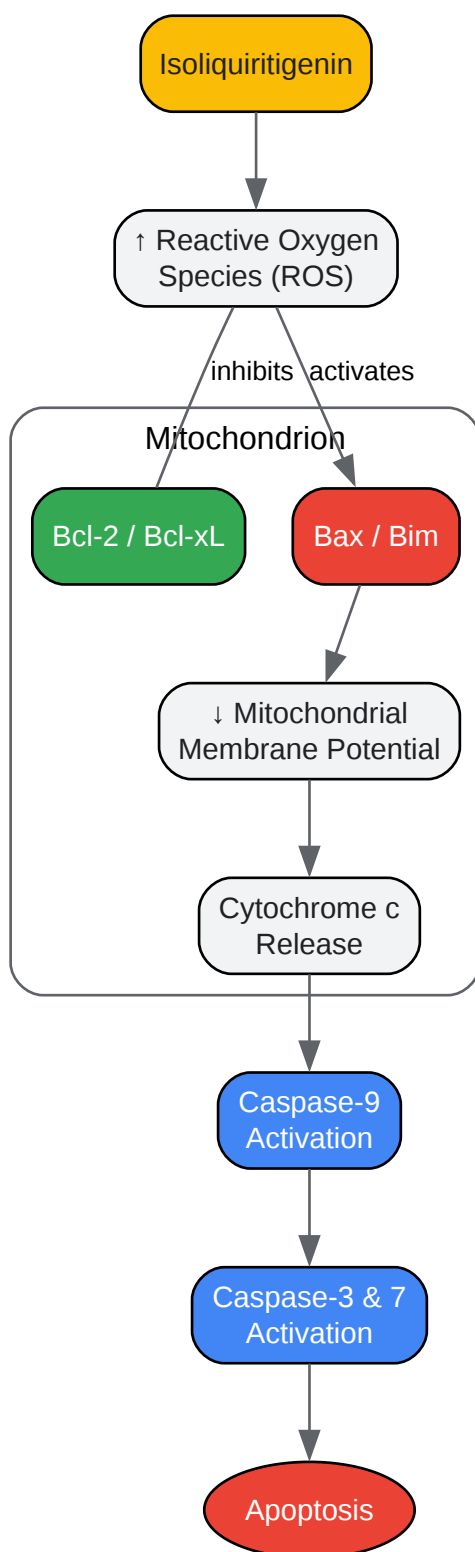


Diagram 3: ROS-Mediated Intrinsic Apoptotic Pathway Induced by ISL.

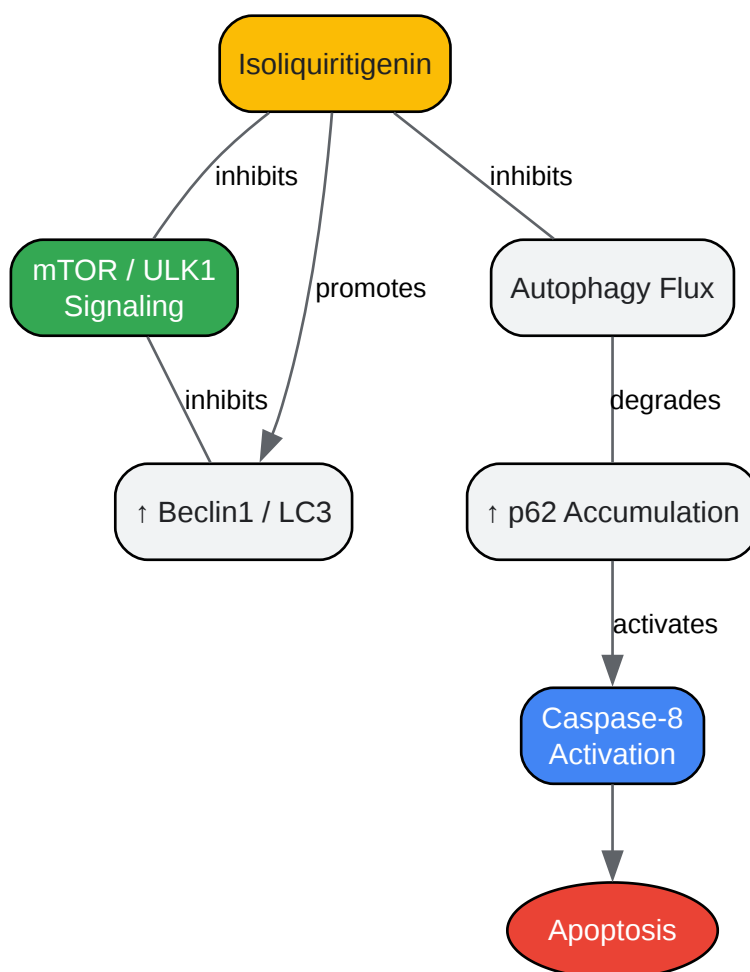


Diagram 4: Autophagy-Mediated Apoptosis Pathway Modulated by ISL.

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